4-(4-Methylpiperazin-1-yl)butan-2-one
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Overview
Description
4-(4-Methylpiperazin-1-yl)butan-2-one is an organic compound with the molecular formula C9H18N2O It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a butanone group attached to a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one typically involves the reaction of 4-methylpiperazine with butanone under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and advanced purification systems ensures consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 4-(4-Methylpiperazin-1-yl)butanoic acid.
Reduction: 4-(4-Methylpiperazin-1-yl)butan-2-ol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)butanoic acid: Similar in structure but contains a carboxylic acid group instead of a ketone.
4-(4-Methylpiperazin-1-yl)butan-1-amine: Contains an amine group instead of a ketone.
4-(4-Methylpiperazin-1-yl)butan-2-ol: Contains an alcohol group instead of a ketone.
Uniqueness
4-(4-Methylpiperazin-1-yl)butan-2-one is unique due to its specific combination of a piperazine ring and a butanone group. This structure imparts distinct chemical properties, such as its reactivity towards oxidation and reduction reactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(12)3-4-11-7-5-10(2)6-8-11/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHDLKXOCAJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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